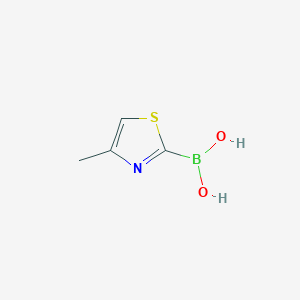
(4-Methylthiazol-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methyl-1,3-thiazol-2-yl)boronic acid is an organoboron compound that features a thiazole ring substituted with a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-1,3-thiazol-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of (4-methyl-1,3-thiazol-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-1,3-thiazol-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted thiazole derivatives .
Scientific Research Applications
(4-methyl-1,3-thiazol-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-methyl-1,3-thiazol-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methylthien-3-yl)boronic acid: Similar in structure but contains a thiophene ring instead of a thiazole ring.
(4-Methyl-3-thiopheneboronic acid): Another similar compound with a thiophene ring.
Uniqueness
(4-methyl-1,3-thiazol-2-yl)boronic acid is unique due to its thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic applications and biological studies .
Properties
Molecular Formula |
C4H6BNO2S |
|---|---|
Molecular Weight |
142.98 g/mol |
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)boronic acid |
InChI |
InChI=1S/C4H6BNO2S/c1-3-2-9-4(6-3)5(7)8/h2,7-8H,1H3 |
InChI Key |
QZPNKGUFUVBRKY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CS1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


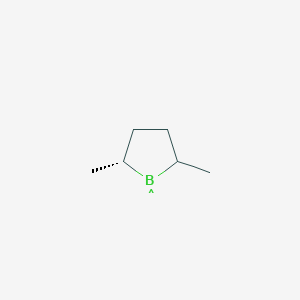
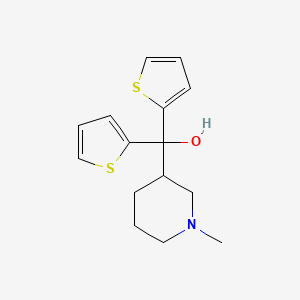

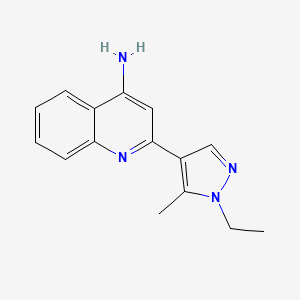
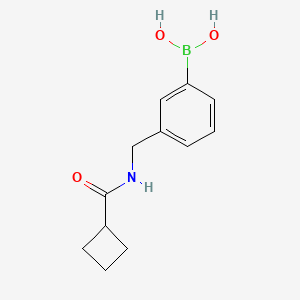
![17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B11751024.png)
![3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11751025.png)
![(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B11751026.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751028.png)
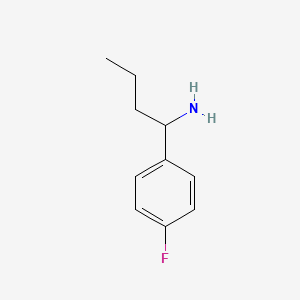
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751044.png)
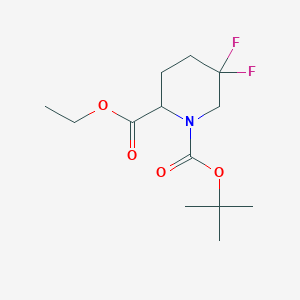
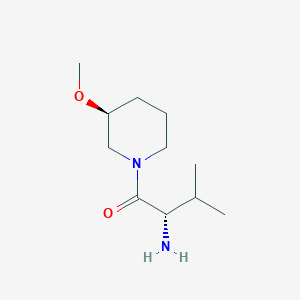
![(5R)-5-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2,5-dihydrofuran-2-one](/img/structure/B11751063.png)
